molecular formula C17H28N2O B10887062 1-(3-Methoxybenzyl)-4-(pentan-3-yl)piperazine

1-(3-Methoxybenzyl)-4-(pentan-3-yl)piperazine

Cat. No.: B10887062
M. Wt: 276.4 g/mol
InChI Key: WMBDDKISCWCKEY-UHFFFAOYSA-N
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Description

1-(1-ETHYLPROPYL)-4-(3-METHOXYBENZYL)PIPERAZINE is a synthetic organic compound belonging to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. This particular compound features a unique structure with an ethylpropyl group and a methoxybenzyl group attached to the piperazine ring, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ETHYLPROPYL)-4-(3-METHOXYBENZYL)PIPERAZINE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Ethylpropyl Group: The ethylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through nucleophilic substitution reactions using 3-methoxybenzyl chloride or bromide in the presence of a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of 1-(1-ETHYLPROPYL)-4-(3-METHOXYBENZYL)PIPERAZINE may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-ETHYLPROPYL)-4-(3-METHOXYBENZYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzyl derivatives with different alkoxy groups.

Scientific Research Applications

1-(1-ETHYLPROPYL)-4-(3-METHOXYBENZYL)PIPERAZINE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-ETHYLPROPYL)-4-(3-METHOXYBENZYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ETHYLPROPYL)-4-(3-METHOXYBENZYL)PIPERIDINE: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-(1-ETHYLPROPYL)-4-(3-METHOXYBENZYL)PYRROLIDINE: Similar structure but with a pyrrolidine ring.

    1-(1-ETHYLPROPYL)-4-(3-METHOXYBENZYL)MORPHOLINE: Similar structure but with a morpholine ring.

Uniqueness

1-(1-ETHYLPROPYL)-4-(3-METHOXYBENZYL)PIPERAZINE is unique due to its specific combination of functional groups and the piperazine ring, which may confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of 1-(1-ETHYLPROPYL)-4-(3-METHOXYBENZYL)PIPERAZINE, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-pentan-3-ylpiperazine

InChI

InChI=1S/C17H28N2O/c1-4-16(5-2)19-11-9-18(10-12-19)14-15-7-6-8-17(13-15)20-3/h6-8,13,16H,4-5,9-12,14H2,1-3H3

InChI Key

WMBDDKISCWCKEY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCN(CC1)CC2=CC(=CC=C2)OC

Origin of Product

United States

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